molecular formula C12H15N5O2S B2423939 N-(2-methoxyethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226442-72-3

N-(2-methoxyethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2423939
CAS No.: 1226442-72-3
M. Wt: 293.35
InChI Key: JJVRJFSWGWUSAY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the thiazole intermediate.

    Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the thiazole-pyrimidine intermediate reacts with an acylating agent such as acetic anhydride.

    Methoxyethyl Substitution: The final step involves the substitution of the methoxyethyl group, which can be achieved through nucleophilic substitution reactions using 2-methoxyethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyethyl and acetamide groups.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-19-6-5-13-10(18)7-9-8-20-12(16-9)17-11-14-3-2-4-15-11/h2-4,8H,5-7H2,1H3,(H,13,18)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVRJFSWGWUSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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